3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Overview
Description
3-(1H-1,2,4-Triazol-1-yl)propanoic acid is an organic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . It is a solid substance that appears as white crystalline powder . This compound is known for its weak acidic properties and solubility in water and some organic solvents .
Mechanism of Action
Mode of Action
Triazole derivatives are known to interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the propanoic acid moiety may also influence the compound’s interactions with its targets .
Biochemical Pathways
Triazole derivatives are known to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
The compound’s solubility in water and organic solvents suggests that it may be well-absorbed and distributed in the body . The presence of the propanoic acid moiety may also influence the compound’s metabolism and excretion .
Result of Action
Triazole derivatives are known to have various biological effects, including antiproliferative activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. For example, the compound’s stability may be affected by temperature, as it may decompose at high temperatures . Additionally, the compound’s solubility in water and organic solvents suggests that its action and efficacy may be influenced by the composition of the biological environment .
Biochemical Analysis
Biochemical Properties
3-(1H-1,2,4-Triazol-1-yl)propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. The compound acts as an inhibitor for these enzymes, thereby regulating the breakdown of complex polysaccharides into glucose . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes such as alpha-amylase and alpha-glucosidase, preventing the substrate from accessing the active site and thereby inhibiting the enzyme’s activity . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as alpha-amylase and alpha-glucosidase, influencing the breakdown of polysaccharides into glucose . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.
Preparation Methods
3-(1H-1,2,4-Triazol-1-yl)propanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dimethylthiourea with malonic acid . The reaction conditions typically include heating and the use of a suitable solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(1H-1,2,4-Triazol-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: This compound is utilized in biochemical studies and as a building block for more complex molecules.
Industry: It is used in the production of coatings, plasticizers, and dyes.
Comparison with Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propanoic acid can be compared with similar compounds such as:
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has an additional hydroxyl group, which may alter its chemical properties and reactivity.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their side chains and functional groups, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJGYTNIFKJHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340591 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76686-84-5 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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